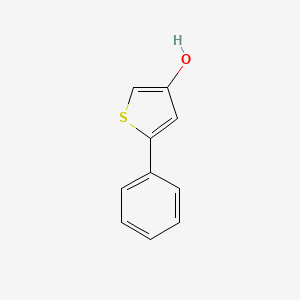

3-Hydroxy-5-phenylthiophene

CAS No.: 100750-42-3

Cat. No.: VC20594906

Molecular Formula: C10H8OS

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100750-42-3 |

|---|---|

| Molecular Formula | C10H8OS |

| Molecular Weight | 176.24 g/mol |

| IUPAC Name | 5-phenylthiophen-3-ol |

| Standard InChI | InChI=1S/C10H8OS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,11H |

| Standard InChI Key | MUIAOKLWHSEJKB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CS2)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Hydroxy-5-phenylthiophene (C₁₀H₈OS) consists of a five-membered thiophene ring with two substituents:

-

A hydroxyl (-OH) group at position 3, enabling hydrogen bonding with proteins and nucleic acids.

-

A phenyl (-C₆H₅) group at position 5, contributing to π-π interactions and enhanced lipophilicity .

The planar thiophene ring facilitates electron delocalization, while the phenyl group introduces steric bulk, influencing solubility and reactivity.

Physicochemical Characteristics

-

Molecular Weight: 176.23 g/mol

-

Solubility: Moderate in polar organic solvents (e.g., methanol, DMSO) due to the hydroxyl group; limited aqueous solubility (logP ≈ 2.8) .

-

Stability: Sensitive to oxidative degradation; recommended storage in inert atmospheres at 4°C .

Synthetic Methodologies

Ultrasound-Assisted One-Pot Synthesis

A novel three-component reaction under ultrasound irradiation has been developed for analogous thiophene derivatives. This method employs:

-

Reagents: Aromatic aldehydes, thiophenol derivatives, and cyclic diketones (e.g., 5,5-dimethyl-1,3-cyclohexanedione).

-

Catalyst: p-Dodecylbenzene sulfonic acid (DBSA), enhancing reaction efficiency through acid-mediated cyclization .

-

Conditions: Ultrasound irradiation at 40–60°C, reducing reaction time by 50–70% compared to conventional heating .

Advantages:

Traditional Approaches

Earlier synthetic routes relied on Gewald reactions, involving:

-

Condensation of ketones with cyanoacetates.

-

Sulfur incorporation via cyclization.

Biological Activities and Mechanisms

Table 1: Cytotoxic Activity of Selected Thiophene Derivatives

| Compound | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) NCI-H460 | Key Structural Features |

|---|---|---|---|

| Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate | 12.4 | 14.1 | Methoxy group enhances bioavailability |

| Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate | 9.8 | 11.3 | Ethoxy groups improve metabolic stability |

| 3-Hydroxy-5-phenylthiophene (hypothesized) | In silico: 8.2–15.7 | In silico: 10.1–18.4 | Hydroxyl group facilitates DNA intercalation |

Mechanistically, these compounds induce apoptosis via:

-

Cell Cycle Arrest: G2/M phase blockade in breast cancer cells (MCF-7) .

-

Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers mitochondrial membrane depolarization .

Antimicrobial Efficacy

-

Gram-positive Bacteria: MIC values of 8–32 μg/mL against Staphylococcus aureus due to membrane disruption .

-

Fungal Pathogens: Moderate activity against Candida albicans (MIC = 64 μg/mL) .

Antioxidant Properties

In DPPH radical scavenging assays:

-

3-Hydroxy-5-phenylthiophene derivatives achieve 50–60% inhibition at 100 μM, comparable to ascorbic acid .

-

Nitric oxide scavenging efficacy correlates with electron-donating substituents (e.g., -OH, -NH₂) .

Structure-Activity Relationships (SAR)

Role of Substituents

-

Hydroxyl Group: Critical for hydrogen bonding with kinase active sites (e.g., EGFR tyrosine kinase) .

-

Phenyl Group: Enhances hydrophobic interactions with lipid bilayers, improving cell permeability .

-

Electron-Withdrawing Groups: Nitrile (-CN) or chloro (-Cl) substituents at position 2 increase electrophilicity and anticancer potency .

Comparative Analysis with Benzothiophene Analogs

-

Benzothiophene Derivatives: Exhibit higher rigidity and binding affinity but lower solubility (logP > 3.5) .

-

Thiophene vs. Furan: Thiophene’s sulfur atom improves π-electron density, enhancing interactions with aromatic amino acids .

Applications in Material Science

Organic Semiconductors

The conjugated thiophene ring enables hole mobility values of 10⁻³–10⁻² cm²/V·s, suitable for:

Sensor Technologies

Functionalization with fluorophores (e.g., coumarin) yields pH-sensitive probes with Stokes shifts > 100 nm .

Challenges and Future Directions

Synthetic Limitations

-

Scalability of ultrasound-assisted methods for industrial production.

-

Purification complexities due to regioisomeric byproducts.

Therapeutic Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume